molecular formula C8ClF15O B1209173 Perfluorooctanoyl chloride CAS No. 335-64-8

Perfluorooctanoyl chloride

Cat. No.: B1209173
CAS No.: 335-64-8
M. Wt: 432.51 g/mol
InChI Key: AQQBRCXWZZAFOK-UHFFFAOYSA-N
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Description

Perfluorooctanoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C8ClF15O and its molecular weight is 432.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Environmental Degradation and Remediation

Perfluorooctanoyl chloride, a derivative of perfluorooctanoic acid (PFOA), has been the subject of studies focusing on its environmental degradation. One such study investigated the UV-Persulfate process for degrading PFOA, highlighting its potential for environmental remediation (Qian et al., 2016). This process is significant in reducing the environmental impact of these compounds, which are known for their persistence and toxicity.

2. Water Treatment Techniques

Research has also been conducted on the removal of PFOA from water sources. For instance, a study focused on using polyaluminium chloride coagulation to effectively remove PFOA from surface water (Deng et al., 2011). This approach is crucial for mitigating the presence of such persistent pollutants in drinking water.

3. Microbial Degradation

The microbial degradation of polyfluoroalkyl chemicals, which include compounds like PFOA, has been reviewed to understand their environmental fate and degradation pathways (Liu & Mejia Avendaño, 2013). This research is vital in exploring bioremediation strategies for these persistent environmental pollutants.

4. Electrochemical Treatment

Studies have examined the electrochemical treatment of PFOA, providing insights into the mechanisms and effectiveness of this approach in groundwater treatment (Schaefer et al., 2017). Electrochemical methods offer a promising avenue for the removal of such contaminants from groundwater.

5. Nanofiltration Techniques

The development of nanofiltration membranes has been explored for the effective removal of perfluoroalkyl substances, including PFOA, from water sources (Boo et al., 2018). This technology is crucial for addressing the challenges posed by these pollutants in water treatment processes.

6. Adsorption Methods

Research on surface molecular imprinting on carbon microspheres has shown potential for fast and selective adsorption of perfluorooctane sulfonate (PFOS), a related compound to PFOA (Guo et al., 2018). This method can be instrumental in treating wastewater contaminated with such pollutants.

Safety and Hazards

Perfluorooctanoyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system .

Future Directions

Perfluorooctanoyl chloride has been explored as a reactive additive in the organic phase during support-free interfacial polymerization (IP) to engineer fluorinated polyamide (FPA) nanofilms . This approach may provide a new avenue for designing high-flux antifouling thin-film composite (TFC) membranes with fluorine materials .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8ClF15O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQBRCXWZZAFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8ClF15O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187142
Record name Pentadecafluorooctanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-64-8
Record name Perfluorooctanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecafluorooctyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentadecafluorooctanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentadecafluorooctyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.814
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTADECAFLUOROOCTYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BR9NAK9W6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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